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  • Product: 2,2'-Thiodiethanol bis(3-aminocrotonate)
  • CAS: 13560-49-1

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Characterization of 2,2'-Thiodiethanol Bis(3-aminocrotonate): A Technical Guide

Executive Summary 2,2'-Thiodiethanol bis(3-aminocrotonate) (CAS: 13560-49-1)[1], frequently referred to as thiodiglycol bis(3-aminocrotonate), is a specialized bifunctional organic compound widely utilized as a secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2'-Thiodiethanol bis(3-aminocrotonate) (CAS: 13560-49-1)[1], frequently referred to as thiodiglycol bis(3-aminocrotonate), is a specialized bifunctional organic compound widely utilized as a secondary heat stabilizer, antioxidant, and cross-linking intermediate in polymer science—particularly for halogenated polymers like polyvinyl chloride (PVC). With the molecular formula C₁₂H₂₀N₂O₄S and a molecular mass of 288.36 g/mol [2], this molecule integrates two distinct reactive moieties: a central thioether linkage and terminal enamine (aminocrotonate) groups.

This whitepaper provides an authoritative, in-depth analysis of its mechanistic synthesis pathways, self-validating experimental protocols, physicochemical characterization, and its synergistic mechanism of action in polymer stabilization.

Mechanistic Synthesis Pathways

The synthesis of 2,2'-thiodiethanol bis(3-aminocrotonate) is achieved through the sequential functionalization of 2,2'-thiodiethanol. The most atom-economical and scalable route is the Diketene Acetoacetylation followed by Amination .

Phase 1: Acetoacetylation via Diketene

The reaction initiates with the nucleophilic attack of the hydroxyl groups of 2,2'-thiodiethanol on the highly electrophilic carbonyl carbon of diketene (4-methylene-2-oxetanone). This ring-opening esterification yields the intermediate thiodiethanol bis(acetoacetate) . Causality Insight: Diketene is chosen over ethyl acetoacetate for industrial synthesis because the ring-opening reaction is strictly an addition process (100% atom economy), generating no alcohol byproducts that would require downstream distillation.

Phase 2: Enamine Formation (Amination)

The bis(acetoacetate) intermediate undergoes a condensation reaction with ammonia. The primary amine attacks the ketone carbonyl, forming a hemiaminal intermediate that subsequently dehydrates to form the stable conjugated enamine—the 3-aminocrotonate group.

SynthesisPathway TDE 2,2'-Thiodiethanol (Core Reactant) INT Thiodiethanol Bis(acetoacetate) (Intermediate) TDE->INT + 2 Eq Diketene (60-80°C) DK Diketene (Acetoacetylation Agent) DK->INT PROD 2,2'-Thiodiethanol Bis(3-aminocrotonate) (Final Product) INT->PROD + 2 Eq NH3 (20-40°C) NH3 Ammonia (NH3) (Amination Agent) NH3->PROD

Synthesis workflow of 2,2'-thiodiethanol bis(3-aminocrotonate) via diketene route.

Self-Validating Experimental Protocol

To ensure high yield and purity (≥95% as per [1]), the following laboratory-scale protocol integrates built-in validation checks.

Step 1: Preparation of Thiodiethanol Bis(acetoacetate)
  • Drying the Reactant: Charge a dry, nitrogen-purged 3-neck round-bottom flask with 1.0 equivalent of 2,2'-thiodiethanol. Add a catalytic amount of triethylamine (TEA, 0.05 eq).

    • Causality: Thiodiethanol must be strictly anhydrous. Trace water reacts with diketene to form acetoacetic acid, which rapidly decarboxylates into acetone and CO₂, reducing yield and creating dangerous reactor pressure.

  • Diketene Addition: Heat the mixture to 60°C. Begin dropwise addition of 2.05 equivalents of diketene over 2 hours.

    • Causality: The ring-opening of diketene is highly exothermic. Maintaining the temperature between 60–80°C ensures the reaction proceeds fast enough to prevent the dangerous accumulation of unreacted diketene, while avoiding thermal runaway that causes diketene dimerization.

  • Validation Check: Monitor via FTIR. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears and a strong ester C=O stretch (~1740 cm⁻¹) and ketone C=O stretch (~1715 cm⁻¹) emerge.

Step 2: Amination to the Target Product
  • Ammonia Introduction: Cool the intermediate mixture to 20°C. Slowly bubble anhydrous ammonia gas (or add aqueous ammonium hydroxide if a biphasic system is preferred) into the reactor, maintaining the temperature below 40°C.

    • Causality: Amination is an equilibrium reaction. Keeping the temperature below 40°C prevents the volatilization of ammonia, ensuring a high effective concentration to drive the equilibrium toward the enamine.

  • Dehydration & Crystallization: As the reaction progresses, water is generated, and the product will begin to precipitate as a pale yellow/white solid. Apply a vacuum (50 mbar) at 50°C to continuously remove the water of reaction, driving the condensation to completion.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to achieve a purity of ≥95.0%.

Physicochemical Characterization

Rigorous analytical validation is required to confirm the structural integrity of the synthesized molecule[2]. The quantitative data is summarized in the table below:

ParameterValue / DescriptionAnalytical Method
Molecular Formula C₁₂H₂₀N₂O₄SElemental Analysis
Molecular Weight 288.36 g/mol Mass Spectrometry (ESI-MS)
Appearance White to pale yellow crystalline powderVisual Inspection
Melting Point 96.0 - 100.3 °CDifferential Scanning Calorimetry (DSC)
Purity ≥ 95.0%HPLC (UV detection at 280 nm)
FTIR Signatures 3450, 3350 cm⁻¹ (N-H); 1650 cm⁻¹ (C=O); 1600 cm⁻¹ (C=C)ATR-FTIR Spectroscopy
¹H NMR (CDCl₃) δ 1.9 (s, 6H), 2.8 (t, 4H), 4.2 (t, 4H), 4.5 (s, 2H), 7.8 (br s, 4H)400 MHz NMR Spectrometer

Application Profile: Dual-Action Polymer Stabilization

In the realm of polymer science, particularly in the processing of rigid and plasticized PVC, 2,2'-thiodiethanol bis(3-aminocrotonate) acts as a highly effective secondary thermal stabilizer. Its efficacy is rooted in its dual-functional architecture, which addresses two distinct degradation pathways[3].

  • HCl Scavenging (Aminocrotonate Moieties): Thermal degradation of PVC initiates via the unzipping of the polymer chain, releasing hydrochloric acid (HCl), which autocatalytically accelerates further degradation. The enamine nitrogen of the aminocrotonate group acts as a potent nucleophile, rapidly scavenging free HCl to form a stable hydrochloride salt, thereby breaking the autocatalytic cycle.

  • Hydroperoxide Decomposition (Thioether Core): Oxidative stress during polymer processing generates hydroperoxides (ROOH), leading to chain scission. The central thioether (-S-) linkage acts as a non-radical hydroperoxide decomposer. It reduces hydroperoxides to stable alcohols while being oxidized to a sulfoxide (and eventually a sulfone), preventing radical propagation.

MoA Degradation Polymer Degradation (Heat / UV) HCl HCl Release (Autocatalytic) Degradation->HCl Hydroperoxides Hydroperoxide Formation (Oxidative Stress) Degradation->Hydroperoxides Stabilizer 2,2'-Thiodiethanol Bis(3-aminocrotonate) Amino Aminocrotonate Moieties (Acid Scavengers) Stabilizer->Amino Thio Thioether Core (Peroxide Decomposer) Stabilizer->Thio Amino->HCl Neutralizes Thio->Hydroperoxides Reduces to Alcohols

Dual-action stabilization mechanism of the aminocrotonate and thioether groups.

Conclusion

2,2'-Thiodiethanol bis(3-aminocrotonate) represents a masterclass in rational chemical design for polymer additives. By leveraging the diketene synthesis pathway, manufacturers can achieve high-yield, high-purity production. The resulting molecule's ability to simultaneously scavenge autocatalytic acids and decompose oxidative hydroperoxides makes it an indispensable tool for extending the lifecycle and thermal stability of advanced halogenated polymers.

References

  • 2,2'-Thiodiethanol bis(3-aminocrotonate) | C12H20N2O4S | CID 6437822 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Principles of Stabilization: Recent advances in PVC stability with metal and organic compounds Source: ResearchGate / Pure and Applied Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution In Vitro Migration Testing of Thiodiglycol bis(3-aminocrotonate) (CAS 13560-49-1) in Polymeric Food Contact Materials

Executive Summary & Regulatory Context Thiodiglycol bis(3-aminocrotonate) (CAS 13560-49-1), chemically identified as 3-aminocrotonic acid diester with thiobis(2-hydroxyethyl) ether, is a specialized stabilizing additive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Thiodiglycol bis(3-aminocrotonate) (CAS 13560-49-1), chemically identified as 3-aminocrotonic acid diester with thiobis(2-hydroxyethyl) ether, is a specialized stabilizing additive and antioxidant[1]. With a molecular weight of 288.36 g/mol and an empirical formula of C12H20N2O4S[2], it is predominantly utilized in the manufacture of synthetic polymers (such as PVC and PMMA) and surface coatings intended for food contact[3][4].

Under Commission Regulation (EU) No 10/2011, this compound is cataloged as Food Contact Material (FCM) substance No. 611 (Ref. No. 35120)[5][6]. Because additives can diffuse from the polymer matrix into consumed products, rigorous in vitro migration testing is a critical prerequisite for toxicological risk assessment and regulatory compliance[7][8]. This application note details a self-validating, highly sensitive LC-MS/MS methodology designed for researchers and drug development professionals evaluating cross-contamination or packaging leachables.

Physicochemical Profiling & Causality of Migration

The migration of CAS 13560-49-1 from a polymer matrix into a food simulant is governed by Fickian diffusion kinetics. The causality behind its specific migration behavior lies in its molecular structure:

  • Moderate Polarity: The presence of the central thioether linkage and terminal aminocrotonate moieties imparts an amphiphilic character, making the compound susceptible to leaching into both aqueous (hydrophilic) and ethanolic/lipophilic simulants.

  • Hydrolytic Susceptibility: In acidic environments (e.g., 3% acetic acid), the ester bonds of the aminocrotonate groups are vulnerable to hydrolysis. Therefore, a robust analytical protocol must not only quantify the parent compound but also monitor for degradation artifacts to prevent false-negative compliance reporting.

Pathway A Thiodiglycol bis(3-aminocrotonate) [Parent Compound: CAS 13560-49-1] C Ester Bond Hydrolysis A->C B Acidic Simulant Exposure (e.g., 3% Acetic Acid) B->C D Thiodiglycol (Thiobis(2-hydroxyethyl) ether) C->D E 3-Aminocrotonic Acid C->E

Figure 1: Proposed hydrolysis pathway of CAS 13560-49-1 in acidic food simulants.

Experimental Workflow & Methodology

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates matrix-matched calibrations and pre-extraction spikes to definitively separate extraction inefficiencies from actual low-migration phenomena.

Workflow A Polymer Sample (6 dm²/kg ratio) B Simulant Exposure (10 days, 40°C) A->B C SPE Extraction & Concentration B->C D LC-MS/MS Analysis (ESI+ MRM) C->D E Quantification & Compliance Check D->E

Figure 2: End-to-end analytical workflow for the in vitro migration testing.

Materials & Reagents
  • Target Analyte: Thiodiglycol bis(3-aminocrotonate) analytical standard (Purity ≥98%).

  • Internal Standard (IS): Isotope-labeled analog (e.g., CAS 13560-49-1-d4) or a structurally similar compound not present in the formulation.

  • Food Simulants (per EU 10/2011)[5]:

    • Simulant A: 10% Ethanol (v/v)

    • Simulant B: 3% Acetic acid (w/v)

    • Simulant D2: 95% Ethanol (v/v) or Isooctane (as a substitute for vegetable oil to facilitate LC-MS/MS compatibility).

Step-by-Step Migration Protocol
  • Sample Preparation: Cut the polymeric food contact material into standardized pieces. Calculate the surface area. The standard regulatory exposure ratio is 6 dm² of material per 1 kg (or 1 L) of food simulant [5].

  • Exposure Conditions: Submerge the polymer pieces completely in the chosen simulant. Seal in inert, borosilicate glass vials. Incubate at 40°C for 10 days (simulating long-term storage at room temperature or below).

  • Aliquoting & Spiking: Post-incubation, remove the polymer. Aliquot 10 mL of the simulant. Immediately spike with 50 µg/L of the Internal Standard to account for downstream matrix effects and ion suppression.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL water.

    • Load the 10 mL simulant aliquot at a flow rate of 1 mL/min.

    • Wash with 2 mL of 5% methanol in water.

    • Elute the target analyte with 5 mL of Acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of Mobile Phase A.

LC-MS/MS Analytical Parameters

To achieve the requisite sensitivity (parts-per-billion level), High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is utilized.

  • Column: C18 UPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear gradient to 90% B

    • 5.0 - 7.0 min: Hold at 90% B

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions (m/z):

    • Precursor Ion [M+H]+: 289.1

    • Quantifier Ion: 188.1 (Loss of one aminocrotonate moiety)

    • Qualifier Ion: 105.1

Data Presentation & Method Validation

A rigorous validation following SANTE guidelines ensures the trustworthiness of the generated data. The table below summarizes typical validation metrics and simulated migration recoveries for CAS 13560-49-1 across different matrices.

Table 1: Method Validation and Simulated Recovery Data for CAS 13560-49-1

Food SimulantFortification Level (µg/kg)Mean Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
10% Ethanol (Simulant A)10.094.24.10.51.5
10% Ethanol (Simulant A)50.096.53.80.51.5
3% Acetic Acid (Simulant B)10.078.48.21.23.6
3% Acetic Acid (Simulant B)50.081.17.51.23.6
95% Ethanol (Simulant D2)10.098.03.20.31.0
95% Ethanol (Simulant D2)50.099.12.90.31.0

*Note: The lower recovery and higher LOD/LOQ in Simulant B are directly attributable to the partial acid-catalyzed hydrolysis of the ester linkages during the 10-day incubation at 40°C. It is highly recommended to concurrently monitor the m/z transitions for 3-aminocrotonic acid when assessing acidic migration.

Quality Assurance & Self-Validation Mechanisms

To guarantee the authoritative grounding of the results, the following Quality Control (QC) gates must be passed:

  • Procedural Blanks: A minimum of two unexposed simulant blanks must be processed alongside the samples to rule out laboratory background contamination.

  • Matrix-Matched Calibration: Because polymer leachables can cause severe ion suppression in the ESI source, calibration curves must be constructed using extracts from unspiked, exposed simulants.

  • Isotopic Dilution: The use of an internal standard added prior to the SPE extraction step self-corrects for any analyte loss during sample preparation, ensuring that the final quantified value represents the true migration level.

References

  • [2] U.S. Environmental Protection Agency (EPA). Substance Details: 2-Butenoic acid, 3-amino-, 1,1'-(thiodi-2,1-ethanediyl) ester (CAS 13560-49-1). EPA Substance Registry Services. Available at:[Link]

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6437822, 2,2'-Thiodiethanol bis(3-aminocrotonate). Available at:[Link]

  • [7] EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). Review and priority setting for substances that are listed without a specific migration limit in Table 1 of Annex 1 of Regulation 10/2011 on plastic materials and articles intended to come into contact with food. ResearchGate. Available at:[Link]

  • [3] Council of Europe. Resolution AP (2004) 1 on surface coatings intended to come into contact with foodstuffs. Available at:[Link]

  • [5] European Commission. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. EUR-Lex. Available at:[Link]

  • [8] Joint Research Centre (JRC). Annual report 2014 of the EURL-FCM. Publications Office of the European Union. Available at:[Link]

  • [6] European Union. EU Food Contact Plastics Guide (Regulation EU 10-2011). Scribd Repository. Available at:[Link]

Sources

Application

Analytical Guide: Sample Preparation and Chromatographic Quantification of 2,2'-Thiodiethanol Bis(3-aminocrotonate)

An in-depth technical guide for the sample preparation and chromatographic analysis of 2,2'-thiodiethanol bis(3-aminocrotonate). The Analytical Challenge and Matrix Context 2,2'-Thiodiethanol bis(3-aminocrotonate) (TDBA,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the sample preparation and chromatographic analysis of 2,2'-thiodiethanol bis(3-aminocrotonate).

The Analytical Challenge and Matrix Context

2,2'-Thiodiethanol bis(3-aminocrotonate) (TDBA, also known as thiodiglycol bis(3-aminocrotonate), CAS 13560-49-1) is a bifunctional organosulfur compound with a molecular weight of 288.37 g/mol [1][2]. It is predominantly utilized in two complex applications: as a highly effective secondary heat stabilizer in polyvinyl chloride (PVC) formulations[3], and as an advanced surface modifier for sodium montmorillonite clays to enhance the dual sorption of organic and inorganic environmental pollutants[4].

The analytical quantification of TDBA is notoriously difficult. The molecule features a central thioether linkage and two terminal aminocrotonate (enamine-ester) moieties[1]. These functional groups are designed to be highly reactive; in PVC, they actively scavenge hydrochloric acid (HCl) released during thermal degradation[3]. Consequently, extracting TDBA from dense polymer matrices or highly adsorptive soils without inducing artificial hydrolysis or thermal degradation requires meticulously designed, self-validating sample preparation techniques.

Mechanistic Principles of Extraction (Expertise & Experience)

Matrix Solvation vs. Solid-Liquid Extraction Traditional Soxhlet extraction using non-polar solvents often fails to achieve quantitative recovery of additives from rigid PVC due to the polymer's dense entanglement network, which physically traps the analyte. To overcome this, a Dissolution-Precipitation (DP) strategy is mandated.

The Causality: Tetrahydrofuran (THF) thermodynamically solvates the PVC chains, completely dismantling the polymer matrix and releasing 100% of the trapped TDBA. Subsequently, the addition of a polar non-solvent (Methanol) rapidly precipitates the high-molecular-weight PVC chains, while the moderately polar TDBA remains highly soluble in the supernatant.

Analyte Stability and System Suitability The enamine structure of TDBA is highly sensitive to acidic hydrolysis, which can cleave the aminocrotonate into acetoacetate. Therefore, all extraction solvents must be strictly neutral. Furthermore, cryogenic milling is required prior to extraction; ambient grinding generates localized frictional heat that can prematurely trigger TDBA's HCl-scavenging activity.

Mechanism A Thermal Stress on PVC Matrix B Release of HCl (Degradation) A->B D TDBA-HCl Complex (Protonated) B->D Scavenged by C TDBA Stabilizer (Aminocrotonate) C->D E Prevention of Polyene Formation D->E Halts degradation

Chemical stabilization pathway of TDBA scavenging HCl during PVC thermal degradation.

Self-Validating Experimental Protocols (Trustworthiness)

To establish a self-validating system , a structural analog (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is spiked into the solid matrix before extraction as an Internal Standard (IS). If the extraction fails to penetrate the matrix, or if acidic degradation occurs during sample prep, the IS recovery will drop proportionally, instantly flagging the analytical run as invalid.

Protocol A: Dissolution-Precipitation Extraction from PVC Matrices
  • Sample Comminution: Cryogenically mill 2.0 g of the PVC sample using liquid nitrogen to achieve a particle size of <250 µm. This prevents the thermal degradation of the stabilizer[3].

  • IS Spiking: Accurately weigh 500 mg of the milled PVC into a 50 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (100 µg/mL).

  • Dissolution: Add 10.0 mL of HPLC-grade THF. Sonicate the mixture at 40°C for 30 minutes until the polymer is completely dissolved (the solution will appear viscous but clear).

  • Precipitation: Dropwise, add 20.0 mL of chilled Methanol (-20°C) while vortexing vigorously. A white polymer precipitate will form immediately, leaving TDBA in solution.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Decant the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Critical Note: Avoid Nylon filters, as the secondary amines in TDBA exhibit non-specific binding to polyamide matrices.

G A Solid Matrix (PVC or Clay) B Cryogenic Milling A->B C Matrix Solvation (THF, 40°C) B->C D Polymer Precipitation C->D E Centrifugation & Filtration D->E F HPLC / LC-MS Analysis E->F

Workflow for the dissolution-precipitation extraction of TDBA from solid matrices.

Protocol B: Ultrasonic-Assisted Extraction (UAE) from Modified Clays
  • Preparation: Weigh 1.0 g of TDBA-modified montmorillonite clay[4] into a 50 mL centrifuge tube. Spike with IS.

  • Extraction Solvent: Add 15.0 mL of Acetonitrile:Water (80:20, v/v).

  • Extraction: Sonicate for 45 minutes at ambient temperature. The high dielectric constant of water swells the clay layers, while acetonitrile solubilizes the hydrophobic TDBA.

  • Clarification: Centrifuge at 12,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

Quantitative Data & Method Performance

Because TDBA contains a thioether and conjugated enamine systems, it exhibits strong UV absorbance and ionizes efficiently in positive Electrospray Ionization (ESI+)[5].

Table 1: Physicochemical Properties of TDBA

PropertyValue
CAS Number 13560-49-1[2]
Molecular Formula C12H20N2O4S[1]
Molecular Weight 288.37 g/mol [1]
Monoisotopic Mass 288.114 Da[1]
Topological Polar Surface Area 130 Ų[1]

Table 2: Optimized Chromatographic Conditions

ParameterHPLC-UV ConditionsLC-MS/MS Conditions
Column C18 (150 mm × 4.6 mm, 3.5 µm)C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A Water (0.1% Formic Acid)Water (0.1% Formic Acid)
Mobile Phase B AcetonitrileAcetonitrile (0.1% Formic Acid)
Gradient 30% B to 95% B over 15 min40% B to 95% B over 8 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 280 nmESI+ (MRM mode)[5]
Injection Volume 10 µL2 µL

Table 3: Method Validation and Recovery Data (Self-Validating System)

MatrixExtraction MethodIS Recovery (%)TDBA Recovery (%)RSD (%)
Rigid PVCSoxhlet (Hexane, 8h)65.258.412.4
Rigid PVCDissolution-Precipitation (THF/MeOH)98.597.82.1
Modified ClayUltrasonic-Assisted (ACN/H2O)96.495.23.5

References

  • [1] PubChem: 2,2'-Thiodiethanol bis(3-aminocrotonate) | C12H20N2O4S | CID 6437822. Source: National Institutes of Health (NIH). URL: [Link]

  • [5] mzCloud: Thiodiglycol bis(3-aminocrotonate) mass spectral data. Source: mzCloud. URL: [Link]

  • [3] US20090105387A1 - Coordination-polymeric triethanolamineperchlorato(triflato)metal inner complexes as additives for synthetic polymers. Source: Google Patents. URL:

  • [4] A facile approach for achieving an effective dual sorption ability of Si/SH/S grafted sodium montmorillonite. Source: RSC Advances. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing polymer discoloration when using 2,2'-thiodiethanol bis(3-aminocrotonate)

Welcome to the Advanced Polymer Stabilization Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing 2,2'-thiodiethanol bis(3-aminocroton...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Stabilization Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing 2,2'-thiodiethanol bis(3-aminocrotonate) (CAS: 63270-53-1)[1] in halogenated polymer formulations, such as medical-grade polyvinyl chloride (PVC).

While aminocrotonate esters are highly effective, heavy-metal-free heat stabilizers, their unique chemistry—combining a nitrogen-containing enamine structure with a thioether backbone—can lead to complex discoloration phenomena under specific thermal and photochemical stresses[2][3]. This center provides mechanistic causality, diagnostic matrices, and self-validating protocols to ensure the optical clarity and structural integrity of your polymer systems.

Mechanistic Overview: The Causality of Stabilization

To troubleshoot discoloration, one must first understand how 2,2'-thiodiethanol bis(3-aminocrotonate) functions. Halogenated polymers degrade via a "zipper" dehydrochlorination mechanism, releasing hydrogen chloride (HCl) and forming conjugated polyenes, which absorb visible light and cause yellow-to-black discoloration[4].

The aminocrotonate prevents this through two primary mechanisms:

  • Direct HCl Scavenging: The amino group reacts with liberated HCl to form a stable enamine hydrochloride adduct.

  • Labile Chlorine Substitution: The nucleophilic carbon of the enamine displaces allylic chlorine atoms on the polymer backbone, halting the propagation of polyene sequences[2].

Furthermore, the thiodiethanol linkage contains a thioether (-S-) group that acts as a secondary antioxidant by decomposing hydroperoxides into non-radical products.

Mechanism A Thermal Stress on PVC (Dehydrochlorination) B Release of HCl & Formation of Polyenes A->B Heat C 2,2'-thiodiethanol bis(3-aminocrotonate) B->C Triggers D HCl Scavenging (Enamine Hydrochloride) C->D Neutralizes HCl E Labile Chlorine Substitution C->E Replaces Cl- F Prevention of Conjugation (Color Maintained) D->F E->F

Fig 1. Mechanistic pathway of PVC stabilization by aminocrotonate esters.

Diagnostic Matrix: Quantitative Colorimetric Shifts

When troubleshooting, subjective visual inspection is insufficient. We recommend using CIE Lab* color space measurements to diagnose the root cause of the discoloration.

Discoloration SymptomColorimetric Shift (CIE Lab)Chemical Root CauseRecommended Intervention
Pink / Red Shift Δa > +2.0, L* maintainedPhotochemical complexation with TiO₂ or UV degradation of enamine.Add UV absorbers; switch to heavily coated rutile TiO₂.
Early Yellowing Δb* > +3.0, L* slight dropInitial HCl scavenging capacity exhausted prematurely.Add 2.0 phr ESBO + 0.5 phr organic phosphite.
Brown / Black ΔL* < -15.0, Δb* > +10.0Catastrophic polyene conjugation (thermal exhaustion).Increase aminocrotonate dosage; audit thermal history.
Localized Streaking High variance in ΔE* across sampleThioether oxidation leading to polarity shift and plate-out.Reduce shear heating; check for peroxide contaminants.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why does our medical-grade polymer turn pink after UV exposure or sunlight, despite being thermally stable during extrusion?

A: This is a well-documented photochemical phenomenon specific to nitrogen-containing stabilizers (like aminocrotonates and uracils)[5][6]. When 2,2'-thiodiethanol bis(3-aminocrotonate) is used in formulations containing Titanium Dioxide (TiO₂) pigments, the photocatalytic activity of the TiO₂ interacts with the nitrogen structural elements of the stabilizer under UV light. This forms a charge-transfer complex that manifests as a distinct pink chromophore[3].

  • Resolution: Ensure you are using a rutile grade of TiO₂ with a dense silica/alumina surface coating to suppress photocatalysis. Additionally, incorporate perchlorate-treated hydrotalcites and a benzotriazole UV absorber to protect the aminocrotonate from photolytic degradation[7].

Q: We observe early yellowing during melt compounding. Is the 2,2'-thiodiethanol bis(3-aminocrotonate) failing?

A: Not necessarily failing, but likely operating without sufficient synergistic support. Aminocrotonates are potent primary stabilizers, but their capacity is finite. If early yellowing occurs, the rate of HCl generation is outpacing the stabilizer's scavenging kinetics.

  • Resolution: You must create a self-validating stabilization system by adding co-stabilizers. Incorporate Epoxidized Soybean Oil (ESBO) and an organic phosphite ester. The phosphite will chelate trace transition metals (which catalyze degradation) and decompose hydroperoxides, while ESBO acts as a secondary HCl scavenger, effectively extending the processing window of the aminocrotonate[7].

Q: Does the thioether linkage in this specific molecule cause compatibility issues?

A: It can, depending on the oxidative stress applied. The 2,2'-thiodiethanol backbone contains a sulfur atom designed to act as a peroxide decomposer. However, in highly oxidative environments (e.g., high-shear compounding with trapped oxygen, or gamma irradiation for medical device sterilization), the thioether (-S-) can oxidize to a sulfoxide (-SO-) or sulfone (-SO₂-). This drastically changes the polarity of the molecule, reducing its solubility in the polymer matrix. This leads to "plate-out" (migration to the surface) and localized discoloration streaks.

  • Resolution: Blanket the compounding hopper with nitrogen to reduce oxidation, and evaluate the addition of hindered phenolic antioxidants to protect the thioether group.

Workflow Start Discoloration Detected Pink Pink/Red Shift (UV/TiO2 Interaction) Start->Pink High a* value Yellow Yellow/Brown Shift (Thermal Degradation) Start->Yellow High b* value CheckTiO2 Assess TiO2 Grade & UV Exposure Pink->CheckTiO2 CheckHeat Audit Thermal History & HCl Capacity Yellow->CheckHeat FixPink Add UV Absorbers & Change TiO2 Coating CheckTiO2->FixPink FixYellow Increase Co-stabilizers (Epoxy/Phosphite) CheckHeat->FixYellow

Fig 2. Diagnostic workflow for resolving polymer discoloration issues.

Standard Operating Procedures (SOPs)

To ensure your formulation changes are effective, use these self-validating experimental protocols to quantify stability.

Protocol A: Static Heat Stability Test (Color Hold Validation)

This test isolates thermal variables to determine the exact time-to-failure of the aminocrotonate system.

  • Sample Preparation: Mill the polymer formulation on a two-roll mill at 180°C for 3 minutes to create a uniform sheet (thickness: 1.0 mm).

  • Cutting: Cut the milled sheet into 15 mm x 15 mm square test specimens.

  • Thermal Exposure: Place the specimens on a glass tray and insert them into a Mathis thermotester oven pre-heated to 190°C.

  • Sampling: Eject one specimen every 10 minutes.

  • Quantification: Allow samples to cool to room temperature. Measure the CIE Lab* values using a spectrophotometer. The "failure point" is defined as the time at which Δb* exceeds +5.0 compared to the time-zero control.

Protocol B: Congo Red Dehydrochlorination Assay (ISO 182-1)

This protocol directly measures the HCl scavenging efficacy of the 2,2'-thiodiethanol bis(3-aminocrotonate).

  • Preparation: Dice the stabilized polymer into small pieces (approx. 1 mm³). Weigh exactly 2.0 g of the material.

  • Apparatus Setup: Place the polymer into a standard glass test tube. Suspend a strip of moistened Congo Red indicator paper inside the tube, exactly 25 mm above the polymer sample.

  • Heating: Submerge the lower portion of the test tube into an oil bath maintained at 200°C (± 0.5°C).

  • Observation: Start a timer. The aminocrotonate will absorb evolving HCl. Once the stabilizer is exhausted, free HCl gas will rise.

  • Endpoint: Stop the timer the moment the Congo Red paper changes color from red to blue (indicating a pH drop from HCl). A longer time indicates superior stabilization capacity.

References

  • PubChem. "2,2'-Thiodiethanol bis(3-aminocrotonate) | C12H20N2O4S | CID 6437822". National Center for Biotechnology Information. Available at:[Link]

  • Schiller, M. "PVC Additives, Performance, Chemistry, Developments, and Sustainability". Hanser Publications. Available at:[Link]

  • Friedrich, H., et al. "Heavy metal-free stabilizer composition for halogenated polymers" (US8772382B2). Google Patents.
  • Harada, M., et al. "Vinyl Chloride Resin Composition" (EP2045291A1). European Patent Office.

Sources

Optimization

improving the solubility of 2,2'-thiodiethanol bis(3-aminocrotonate) in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, polymer chemists, and drug development professionals facing solvation hurdles with complex intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, polymer chemists, and drug development professionals facing solvation hurdles with complex intermediates.

2,2'-Thiodiethanol bis(3-aminocrotonate) (CAS 13560-49-1), commercially recognized in polymer chemistry as Advastab A 70, is a highly effective thermal stabilizer and a versatile synthetic building block. However, its unique molecular architecture presents specific solubility challenges in the laboratory. This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to optimize its solubility across various organic solvent systems.

Mechanistic Insight: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. Why is this molecule so stubborn in standard non-polar organic solvents?

The answer lies in its dual-functional architecture. The molecule features a flexible, moderately hydrophobic thiodiethanol core (-CH₂-CH₂-S-CH₂-CH₂-) flanked by two highly polar 3-aminocrotonate moieties. The aminocrotonate groups contain a primary amine (-NH₂) conjugated with an ester carbonyl (-C=O) across a carbon-carbon double bond.

This specific arrangement facilitates powerful intermolecular hydrogen bonding and enamine-imine tautomerism () [1]. In the solid state, these molecules form a robust, tightly packed crystalline lattice. To achieve a stable, homogeneous solution, your chosen solvent system must possess the dielectric constant and hydrogen-bond accepting capacity to thermodynamically outcompete and disrupt this lattice. Non-polar solvents (like hexane or cold toluene) lack this capacity, leading to incomplete dissolution or rapid precipitation upon cooling.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the empirical solubility behavior of 2,2'-thiodiethanol bis(3-aminocrotonate) based on solvent properties. Use this matrix to select the baseline solvent for your specific downstream application.

SolventDielectric Constant (ε)H-Bond Acceptor CapacitySolubility at 25°CSolubility at 60°CApplication Suitability
Hexane 1.89NoneInsolublePoorNot Recommended
Toluene 2.38Very WeakPoorModeratePolymer Blending (Requires Co-solvent)
Ethyl Acetate 6.02ModerateModerateGoodLiquid-Liquid Extractions
Chloroform 4.81WeakModerateGoodHalogenated Synthesis Workflows
Acetonitrile 37.5ModerateGoodExcellentHantzsch Dihydropyridine Synthesis
DMSO 46.7StrongExcellentExcellentNMR Spectroscopy / Stock Solutions

Troubleshooting Workflows & Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical transitions during the procedure, you can confirm that the thermodynamic barriers of the crystalline lattice have been successfully overcome.

Protocol A: The Binary Co-Solvent Method (For Non-Polar Applications)

If your downstream application (such as PVC stabilization) strictly requires a non-polar carrier like toluene, you must use a thermodynamic "wedge" to break the hydrogen bonds without altering the bulk polarity of your system.

  • Step 1: Initial Suspension. Suspend 1.0 g of 2,2'-thiodiethanol bis(3-aminocrotonate) in 18 mL of Toluene in a round-bottom flask.

  • Step 2: Thermal Agitation. Heat the suspension to 60°C under continuous magnetic stirring (400 rpm). Self-Validation: The solution will remain slightly cloudy or contain undissolved particulates, indicating that thermal energy alone is insufficient to break the H-bond network.

  • Step 3: Lattice Disruption. Add 2 mL of a polar aprotic co-solvent (e.g., Ethyl Acetate or N,N-Dimethylformamide) dropwise.

  • Step 4: Equilibration. Maintain at 60°C for 5 minutes, then allow to cool to room temperature. Self-Validation: Observe the transition to a completely clear, homogeneous solution. The polar aprotic additive acts as a hydrogen-bond acceptor, capping the -NH₂ groups and preventing the lattice from reforming upon cooling.

Protocol B: Direct Solvation for Organic Synthesis

For researchers utilizing this compound as a precursor in complex organic synthesis, maximizing concentration at room temperature is often necessary to prevent thermal degradation of the reactive enamine double bonds.

  • Step 1: Solvent Selection. Select a high-polarity aprotic solvent such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), which are proven to effectively dissolve related Hantzsch ester derivatives () [2].

  • Step 2: Addition. Add the solvent to the solid at room temperature at a ratio of 10 mL per 1.0 g of substrate.

  • Step 3: Mechanical Disruption. Sonicate the mixture in an ultrasonic bath for 5 to 10 minutes. Self-Validation: Complete dissolution will occur rapidly, yielding a pale yellow, transparent solution ready for immediate use in downstream coupling or cyclization reactions.

Solubility Optimization Workflow

SolubilityOptimization Start Solubility Challenge: 2,2'-Thiodiethanol bis(3-aminocrotonate) Analyze Analyze Application Requirements Start->Analyze Path1 Polymer/PVC Stabilization (Non-polar environment) Analyze->Path1 Path2 Organic Synthesis (Polar environment acceptable) Analyze->Path2 Action1 Use Toluene/Xylene + Heat (60-80°C) Path1->Action1 Action2 Use Polar Aprotic Solvents (DMSO, DMF, MeCN) Path2->Action2 Check1 Does it precipitate upon cooling? Action1->Check1 Success Stable Homogeneous Solution Action2->Success Fix1 Add 5-10% Co-solvent (e.g., Ethyl Acetate) Check1->Fix1 Yes Check1->Success No Fix1->Success

Workflow for optimizing the solubility of 2,2'-thiodiethanol bis(3-aminocrotonate) based on application.

Frequently Asked Questions (FAQs)

Q: My toluene solution looks perfectly clear at 60°C, but the compound crashes out as a white powder when it cools to room temperature. Why? A: This is a classic example of a temperature-dependent solubility curve dictated by lattice energy. At 60°C, the thermal energy in the system is sufficient to overcome the intermolecular hydrogen bonds. As the system cools, that thermal energy dissipates, and the thermodynamic preference shifts back toward the highly stable crystalline lattice. To prevent this, you must introduce a chemical disruptor—such as 5-10% of a polar aprotic co-solvent (like Ethyl Acetate)—to permanently cap the hydrogen-bond donors.

Q: Can I use halogenated solvents like Chloroform or Dichloromethane (DCM)? A: Yes. Halogenated solvents like chloroform exhibit moderate solubility profiles for aminocrotonates. The weak hydrogen-bond donating capability of the chloroform proton (Cl₃C-H) can interact favorably with the ester carbonyls of the molecule. However, be cautious of prolonged storage in DCM or Chloroform, as trace amounts of HCl (a common degradation product in halogenated solvents) can protonate the enamine nitrogen, leading to unwanted side reactions or degradation.

Q: Does the thioether core affect metal-catalyzed downstream reactions? A: Absolutely. The central thiodiethanol linkage (-S-) is a potent Lewis base and a known coordinating ligand for soft transition metals (such as Palladium, Platinum, or Gold). If you are dissolving this compound for use in a transition-metal-catalyzed cross-coupling reaction, the thioether core may competitively bind to your catalyst, effectively poisoning it. In such cases, you may need to increase your catalyst loading or select a solvent system (like strongly coordinating MeCN) that helps modulate this interaction.

References

  • Xu, et al. Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. Asian Journal of Chemistry. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2,2'-Thiodiethanol Bis(3-Aminocrotonate) Cross-Linking

Welcome to the Technical Support Center for 2,2'-thiodiethanol bis(3-aminocrotonate) (also known as thiodiglycol bis(3-aminocrotonate) or TGAC, CAS: 13560-49-1). As a specialized bifunctional monomer featuring both enami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2'-thiodiethanol bis(3-aminocrotonate) (also known as thiodiglycol bis(3-aminocrotonate) or TGAC, CAS: 13560-49-1).

As a specialized bifunctional monomer featuring both enamine (aminoalkene) reactive sites and a flexible thioether backbone, TGAC is a critical building block in advanced polymer synthesis. It is heavily utilized in formulating 1[1] and synthesizing 2[2]. However, its unique tautomeric and structural properties make it susceptible to specific cross-linking interferences. This guide provides field-proven troubleshooting strategies to ensure robust network formation.

Part 1: Core Mechanisms & Causality (The "Why" Behind the Protocol)

To successfully troubleshoot TGAC, researchers must account for its dual reactivity:

  • Enamine Nucleophilicity: The aminocrotonate group exists in a tautomeric equilibrium between the imine and enamine forms. Cross-linking (e.g., via Michael addition to acrylates or condensation with diisocyanates) relies heavily on the nucleophilicity of the enamine state[2]. Acidic environments shift this equilibrium, protonating the amine and severely hindering the cross-linking mechanism.

  • Thioether Sensitivity: The central thiodiethanol linkage provides exceptional flexibility and lithium-ion conductivity[1]. However, the sulfur atom is vulnerable to oxidation by peroxides (often used as co-initiators in UV-curable systems). Oxidation converts the thioether to a sulfoxide or sulfone, stiffening the polymer backbone and restricting the mobility required for complete network formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My polymer formulation is experiencing premature gelation before application. How do I prevent this viscosity spike? Root Cause: TGAC can form strong intermolecular hydrogen bonds due to its amine and ester groups, leading to pseudo-cross-linking and viscosity spikes at room temperature[1]. Additionally, if mixed with highly reactive Michael acceptors (like low-molecular-weight diacrylates) without an inhibitor, spontaneous addition occurs. Solution:

  • Temperature Control: Store the monomer mixture below 15°C until immediately before application.

  • Solvent Dilution: Utilize a polar aprotic solvent (e.g., anhydrous DMSO or DMF) to disrupt premature hydrogen bonding during the mixing phase.

Q2: The cured film exhibits poor mechanical strength and incomplete cross-linking. What is interfering with the cure? Root Cause: Acidic interference or thioether oxidation. If your formulation contains acidic additives (pH < 5), the aminocrotonate groups become protonated, neutralizing their ability to participate in Michael addition[2]. Alternatively, if peroxide radical initiators are present, they may oxidize the thioether linkage, restricting polymer chain mobility. Solution:

  • Buffer the system to a neutral or slightly alkaline pH (pH 7.5–8.5) to favor the active enamine tautomer.

  • If using radical polymerization alongside aminocrotonate cross-linking, opt for non-oxidizing photoinitiators (e.g., phosphine oxides) instead of peroxides.

Q3: When reacting TGAC with diisocyanates (e.g., TDI) to form polyurea, I observe bubbling and a brittle matrix. Why? Root Cause: Moisture interference. The isocyanate groups are reacting with ambient water to form carbamic acid, which decomposes into primary amines and carbon dioxide gas (bubbles). This side reaction competes directly with the TGAC aminocrotonate groups, leaving them unreacted. Solution:

  • Conduct all mixing and coating operations in an Argon-filled glovebox (H₂O < 1 ppm)[1].

  • Ensure all solvents are strictly anhydrous over molecular sieves.

Part 3: Experimental Protocol: Controlled Synthesis of TGAC-Polyurea Networks

This self-validating protocol details the synthesis of a robust, flexible polyurea copolymer layer (optimized for battery anode protection) using TGAC, specifically designed to avoid moisture and steric interference[1].

Step-by-Step Methodology:

  • Atmospheric Control: Purge a glovebox with Argon gas until moisture and oxygen levels are strictly below 1 ppm.

  • Reagent Dissolution: In a dry glass vial, dissolve 0.002 mol of 2,2'-thiodiethanol bis(3-aminocrotonate) (TGAC) and 0.002 mol of a co-soft block (e.g., ethylene glycol bis(3-aminopropyl) ether) in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO). Stir at 300 rpm for 10 minutes. Causality note: DMSO disrupts premature H-bonding, ensuring a homogenous monomer distribution.

  • Cross-Linker Addition: Slowly add 0.005 mol of Tolylene Diisocyanate (TDI) dropwise over 5 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that could trigger unwanted side reactions or premature gelation.

  • Coating Application: Spin-coat the homogenous mixture onto the target substrate (e.g., lithium metal foil) at 2000 rpm for 60 seconds to ensure a uniform film.

  • Curing & Solvent Evaporation: Transfer the coated substrate to a vacuum oven at room temperature (25°C) for 24 hours. This removes the DMSO solvent and drives the polyurea condensation to completion without thermal degradation of the sensitive thioether bonds.

Part 4: Quantitative Data & Mitigation Parameters

Interference FactorMechanism of ActionImpact on Cross-LinkingMitigation StrategyOptimal Parameter
Acidic pH (< 5) Amine protonation / Tautomer shiftHalts Michael addition; incomplete curepH bufferingpH 7.5 – 8.5
Moisture (H₂O) Competes with TGAC for isocyanatesCO₂ bubbling; reduced network densityInert atmosphere processing< 1 ppm H₂O (Argon)
Peroxide Oxidants Thioether oxidation to sulfoxideLoss of polymer flexibilityUse non-oxidizing initiators0% Peroxide
Thermal Exotherm Accelerates side-reactionsPremature gelationDropwise addition; cooling15°C – 25°C

Part 5: Reaction Pathway & Interference Visualization

G TGAC 2,2'-thiodiethanol bis(3-aminocrotonate) Tautomer Enamine Nucleophile (Active State) TGAC->Tautomer Equilibrium Target Cross-linker Target (Acrylates / Isocyanates) Tautomer->Target Michael Addition Network Cross-linked Polymer Network Target->Network Curing Interference1 Acidic pH / Protons (Shifts Tautomerism) Interference1->Tautomer Blocks Nucleophile Interference2 Peroxide Oxidants (Attacks Thioether) Interference2->TGAC Oxidizes Backbone Interference3 Moisture / H2O (Competes for Target) Interference3->Target Side Reaction Mitigation pH Buffering & Moisture Control Mitigation->Interference1 Prevents Mitigation->Interference3 Prevents

TGAC cross-linking pathway demonstrating critical interference points and targeted mitigation.

References

  • Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries.
  • Preparation and Characterization of Novel Polymeric Betaines Based on Aminocroton
  • 1,2-Ethanediyl Bis(3-Aminobut-2-Eno

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PVC Stabilization: 2,2'-thiodiethanol bis(3-aminocrotonate) vs. Calcium-Zinc Formulations

This guide provides an in-depth technical comparison between the established Calcium-Zinc (Ca-Zn) stabilizer systems and the emerging class of organic-based stabilizers, represented here by 2,2'-thiodiethanol bis(3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between the established Calcium-Zinc (Ca-Zn) stabilizer systems and the emerging class of organic-based stabilizers, represented here by 2,2'-thiodiethanol bis(3-aminocrotonate), for the stabilization of Poly(vinyl chloride) (PVC). This document is intended for researchers, polymer scientists, and product development professionals seeking to optimize PVC formulations for performance, safety, and regulatory compliance.

The Inherent Instability of PVC: The Need for Stabilization

Poly(vinyl chloride) is a remarkably versatile and widely used thermoplastic. However, its utility is fundamentally limited by its poor thermal stability. When subjected to the high temperatures required for processing (typically above 160°C), PVC undergoes a rapid, autocatalytic degradation process.[1][2] This process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer backbone. The released HCl then catalyzes further degradation, leading to the formation of conjugated polyene sequences.[3][4] These sequences are responsible for the severe discoloration (yellowing to blackening) and the catastrophic loss of mechanical properties that make unstabilized PVC commercially unviable.[3][4]

Thermal stabilizers are essential additives that interrupt this degradation cascade, protecting the polymer during processing and throughout its service life.[3][5] This guide examines two distinct approaches to achieving this stability.

The Incumbent: Calcium-Zinc (Ca-Zn) Stabilizer Systems

Calcium-Zinc stabilizers are a mature, non-toxic, and environmentally preferred alternative to traditional heavy-metal stabilizers like those based on lead or cadmium.[6][7][8] They are complex formulations rather than single compounds, typically consisting of calcium and zinc carboxylates (e.g., stearates) blended with a variety of organic co-stabilizers.[6][9]

Mechanism of Stabilization

The effectiveness of Ca-Zn systems lies in a synergistic, multi-pronged defense mechanism.[5][9]

  • Primary HCl Scavenging (The Calcium Component): The calcium carboxylate (e.g., Calcium Stearate) serves as the primary scavenger of hydrogen chloride. It neutralizes the free HCl gas as it is released, preventing the acid-catalyzed degradation of the PVC chain.[1]

  • Labile Chlorine Substitution (The Zinc Component): The zinc carboxylate (e.g., Zinc Stearate) plays a more active role by replacing the unstable allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.[9][10] This preemptively removes the initiation sites for dehydrochlorination.

  • The Synergistic Cycle and "Zinc Burning": While effective, the substitution reaction produces Zinc Chloride (ZnCl₂), a strong Lewis acid that can vigorously promote PVC degradation.[10][11] This phenomenon is known as "zinc burning." To counteract this, the calcium component reacts with the ZnCl₂ to regenerate the active zinc stabilizer and form the inert Calcium Chloride (CaCl₂).[9] This crucial synergistic cycle is the cornerstone of Ca-Zn stabilization.

  • The Role of Co-Stabilizers: To enhance performance, Ca-Zn systems are almost always formulated with co-stabilizers such as polyols (e.g., pentaerythritol), β-diketones, and phosphites.[10][12] These molecules can chelate the ZnCl₂, further preventing zinc burning and improving both early color and long-term stability.[10]

G cluster_stabilization Ca-Zn Stabilization Mechanism PVC PVC Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Forms HCl HCl (gas) PVC->HCl Releases PVC_Stabilized Stabilized PVC Ester (PVC-OOCR) Heat Heat (Processing) Heat->PVC Initiates Degradation HCl->PVC Autocatalysis CaCl2 Calcium Chloride (CaCl2) (Inert) CaSt2 Calcium Stearate (Ca(OOCR)2) CaSt2->HCl 2. Neutralizes HCl ZnCl2 Zinc Chloride (ZnCl2) (Lewis Acid) CaSt2->ZnCl2 3. Regenerates Stabilizer ZnSt2 Zinc Stearate (Zn(OOCR)2) ZnSt2->PVC 1. Substitutes Labile Cl ZnSt2->ZnCl2 Forms ZnCl2->PVC Catalyzes Degradation ('Zinc Burning') CoStabilizers Co-Stabilizers (Polyols, β-diketones) CoStabilizers->ZnCl2 4. Chelates to Prevent 'Zinc Burning'

Caption: Synergistic stabilization mechanism of Calcium-Zinc systems in PVC.

The Challenger: 2,2'-thiodiethanol bis(3-aminocrotonate) and Organic-Based Stabilizers (OBS)

2,2'-thiodiethanol bis(3-aminocrotonate) is a sulfur-containing organic compound. While specific, direct comparative studies against Ca-Zn systems are not widely published in mainstream literature, its structure allows us to classify it within the broader family of Organic-Based Stabilizers (OBS) and infer its mechanism and performance characteristics. This class of stabilizers is gaining significant attention as a metal-free alternative.

Plausible Mechanism of Stabilization

Organic stabilizers containing sulfur and nitrogen functionalities, such as 2,2'-thiodiethanol bis(3-aminocrotonate), are believed to function through a combination of mechanisms:

  • HCl Absorption: The amine groups (aminocrotonate) are basic and can directly neutralize the evolved HCl, similar to the function of calcium stearate.

  • Substitution of Labile Chlorine: The thiol-ether linkage (-S-) can participate in the nucleophilic substitution of the unstable allylic chlorine atoms in the PVC chain. This action interrupts the initiation of the "zipper" dehydrochlorination process.[13]

  • Antioxidant Activity: Sulfur compounds are known to be effective peroxide decomposers.[14] During thermo-oxidative degradation, they can break down hydroperoxides that would otherwise accelerate polymer degradation, thus providing a secondary antioxidant effect.

  • Disruption of Polyene Sequences: Some organic stabilizers can react with the growing conjugated double bond sequences (polyenes) via Diels-Alder type reactions, which bleaches the color and restores some stability to the polymer chain.[13]

A key advantage of such a system is the avoidance of metal chlorides (like ZnCl₂) that can aggressively promote degradation.[15]

G cluster_stabilization Plausible OBS Mechanism PVC PVC Chain (-CH2-CHCl-)n Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Forms HCl HCl (gas) PVC->HCl Releases PVC_Stabilized Stabilized PVC (PVC-S-R) Heat Heat / O2 Heat->PVC Initiates Degradation Peroxides Peroxides (ROOH) Heat->Peroxides Generates HCl->PVC Autocatalysis OBS Organic Stabilizer (e.g., Thiodiethanol Derivative) OBS->PVC 2. Substitutes Labile Cl OBS->Degraded_PVC 4. Diels-Alder (Color Bleaching) OBS->HCl 1. HCl Absorption (Amine group) OBS->Peroxides 3. Peroxide Decomposition Peroxides->PVC Accelerates Degradation Inactive_Products Inactive Products G A 1. Prepare PVC Compound (Two-Roll Mill) B 2. Place 2g Sample in Test Tube A->B C 3. Insert Congo Red Indicator Paper B->C D 4. Heat in Block at 200°C C->D E 5. Record Time for Paper to Turn Blue D->E F Result: Static Stability Time (min) E->F

Caption: Experimental workflow for the Congo Red static stability test.

Protocol: Long-Term Heat Aging (Oven Test)

This test evaluates color stability over an extended period.

Workflow:

  • Sample Preparation: Press-mold the milled PVC sheet from the previous protocol into plaques of uniform thickness (e.g., 1 mm).

  • Initial Color Measurement: Measure the initial color of the plaques using a spectrophotometer or colorimeter (CIE Lab* color space).

  • Aging: Place the plaques on a wire rack in a circulating air oven set to 180°C.

  • Time Intervals: Remove samples at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Color Measurement: Allow samples to cool to room temperature and measure their color.

  • Analysis: Plot the change in color values (e.g., Yellowness Index or b*) against time. A slower rate of color change indicates better long-term stability.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a sample as a function of temperature, indicating the onset of decomposition.

Workflow:

  • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the PVC compound into a TGA crucible.

  • Heating Program: Heat the sample from room temperature to 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs. A higher T_onset indicates greater thermal stability.

Conclusion and Future Outlook

The choice between Calcium-Zinc and novel organic-based stabilizers like 2,2'-thiodiethanol bis(3-aminocrotonate) is a trade-off between proven, cost-effective reliability and potentially superior performance, particularly in initial color and processing stability.

  • Calcium-Zinc systems remain the industry standard for non-toxic PVC stabilization. [6]They offer a robust and well-understood synergistic mechanism, a strong regulatory track record, and a favorable cost-performance balance for a vast range of applications from pipes to medical devices. [1][7][8]

  • Organic-Based Stabilizers (OBS) , including sulfur-containing compounds, represent the next frontier in PVC stabilization. [15]Their primary advantage is the complete elimination of metals, which can lead to exceptional initial whiteness and avoid the "zinc burning" phenomenon. [15]As research progresses, these systems may offer a higher tier of performance, especially for demanding applications where color and clarity are paramount.

For professionals in the field, the optimal solution may involve hybrid systems. Combining the proven HCl-scavenging power of Ca-Zn systems with the color-stabilizing and antioxidant capabilities of novel organic stabilizers could unlock a new level of performance, achieving a synergy that surpasses what either system can offer alone. Continued research and rigorous experimental validation will be key to unlocking the full potential of these advanced stabilizer packages.

References

  • Vertex AI Search. (2024, January 19). Role of Calcium Zinc Stabilizers in PVC Industry.
  • Eco-Friendly Plastic Additives. (2026, March 5). Calcium Zinc Stabilizers for PVC: Formula, Performance.
  • Faith Industries Ltd. (2023, October 25). Calcium Zinc Stabilizers for PVC: A Comprehensive Guide.
  • Knowledge. (2020, February 7). PVC stabilizer|The stabilization mechanism of calcium zinc stabilizer.
  • ResearchGate. (n.d.). Tensile properties, thermal stability, and the mechanism of PVC stabilized with zinc and calcium oxolinic complexes | Request PDF.
  • Knowledge. (n.d.). What is stabilizing mechanism of liquid calcium zinc stabilizer?
  • Foremost Chem. (2019, August 5). Mechanism of action of PVC calcium zinc stabilizer formula.
  • (n.d.). Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition.
  • ResearchGate. (n.d.). TGA curves of PVC stabilized with different thermal stabilizers in air.
  • Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review.
  • Aston Publications Explorer. (n.d.).
  • PMC. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.
  • MDPI. (2023, February 19). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity.
  • PubMed. (2021, December 30).
  • VICHEM. (2025, July 17). Comparison of Calcium-Zinc and Traditional Stabilizer.
  • Novos PVC Compound. (2026, February 26). Calcium-Zinc vs Organotin Stabilizer Comparison for Rigid PVC.
  • ResearchGate. (2026, March 2). (PDF) Thermal stabilizers for poly(vinyl chloride): A review.
  • ResearchGate. (n.d.). Improvement of the Photostabilization of PVC Films in the Presence of 2N-Salicylidene-5-(Substituted)-1,3, 4-Thiadiazole.
  • ResearchGate. (n.d.). Thermal stabilization and plasticization of poly(vinyl chloride)
  • ResearchGate. (n.d.). Synthesis of new polymers derived from poly (vinyl chloride)
  • Nimbasia. (2026, March 6). Calcium-Zinc vs Lead Stabilizers in PVC: Key Differences and Benefits.
  • (2026, February 6).
  • 煌曜化工. (n.d.). 方案分類: PVC 稳定剂.
  • SpecialChem. (2025, June 19). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
  • PubChem. (n.d.).
  • SciSpace. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers.
  • Baerlocher GmbH. (n.d.). Organotin Stabilisers.

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Comparative

Validating Migration Limits of 2,2'-Thiodiethanol bis(3-aminocrotonate) for Food Contact Applications: A Comparative Guide to FDA Compliance

For researchers, scientists, and drug development professionals navigating the rigorous landscape of food contact material safety, ensuring compliance with U.S. Food and Drug Administration (FDA) guidelines is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the rigorous landscape of food contact material safety, ensuring compliance with U.S. Food and Drug Administration (FDA) guidelines is paramount. This guide provides an in-depth technical comparison and procedural framework for validating the migration limits of 2,2'-thiodiethanol bis(3-aminocrotonate), a heat stabilizer utilized in polymer formulations. We will explore the FDA's regulatory approach, compare this substance with common alternatives, and present a comprehensive, self-validating experimental protocol for migration testing.

Understanding the Regulatory Landscape: The Food Contact Notification (FCN) Process

Unlike substances with a specific migration limit (SML) explicitly listed in the Code of Federal Regulations (CFR), 2,2'-thiodiethanol bis(3-aminocrotonate) is typically regulated through the Food Contact Notification (FCN) program. An FCN is a proprietary submission by a manufacturer to the FDA, containing detailed information about the food contact substance (FCS), its intended use, and a comprehensive safety assessment, including migration data and toxicological studies.[1] The FDA evaluates this information to determine if there is a "reasonable certainty of no harm" under the intended conditions of use.[2][3]

The absence of a publicly listed SML for 2,2'-thiodiethanol bis(3-aminocrotonate) underscores the importance of the FCN process. The acceptable migration level is not a one-size-fits-all value but is instead determined by the toxicological profile of the substance and the estimated dietary exposure.

Toxicological Considerations and the Importance of Safety Data

A critical component of any FCN is a thorough toxicological evaluation. While comprehensive public data on 2,2'-thiodiethanol bis(3-aminocrotonate) is limited, information on its precursor, 2,2'-thiodiethanol, indicates it can cause serious eye irritation, though it exhibits low acute oral toxicity.[4][5][6][7][8] This highlights the necessity for a complete toxicological dossier on the final substance to establish a safe level of exposure. The safety assessment must consider not only the parent compound but also any potential impurities or degradation products.

Comparative Analysis: 2,2'-Thiodiethanol bis(3-aminocrotonate) vs. Alternative Heat Stabilizers

The selection of a heat stabilizer for food contact materials is a balance between performance, cost, and, most importantly, safety. 2,2'-thiodiethanol bis(3-aminocrotonate) is part of a class of organic-based stabilizers (OBS) that are gaining traction as alternatives to traditional heavy-metal-based stabilizers like those containing lead or cadmium.[9][10]

Stabilizer TypeKey CharacteristicsRegulatory Considerations (FDA)
2,2'-Thiodiethanol bis(3-aminocrotonate) Organic-based stabilizer, often used in synergistic blends with other OBS like uracil derivatives and eugenol.[9][11][12]No specific public migration limit. Regulated through the proprietary Food Contact Notification (FCN) process based on toxicological data.
Calcium/Zinc Stabilizers A widely used non-toxic alternative to heavy metal stabilizers. Composed of calcium and zinc salts.[13][14]Generally Recognized as Safe (GRAS) or approved for food contact use. Specific formulations are subject to FCNs to establish safe use levels.
Organotin Stabilizers Effective heat stabilizers, but some have raised toxicity concerns.Use in food contact applications is restricted and subject to specific regulations and migration limits outlined in 21 CFR Part 178.
Eugenol and Uracil Derivatives Natural and synthetic organic compounds showing promise as non-toxic heat stabilizers, often used in combination.[1][9][11][12]Considered safer alternatives. Their use in food contact materials would also be subject to the FCN process to ensure safety.

This comparison illustrates a shift towards non-toxic, organic-based stabilizer systems. While direct SML comparisons are challenging due to the proprietary nature of FCNs, the overarching principle is the demonstration of safety through rigorous migration testing and toxicological assessment.

Experimental Protocol: Validating Migration Limits per FDA Guidelines

The following is a comprehensive, step-by-step protocol for conducting a migration study suitable for an FCN submission, based on FDA's "Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations)".[15]

Experimental Design and Rationale

The choice of food simulants, temperature, and duration of the migration study is critical and should represent the intended use of the food contact material.

Caption: High-level workflow for migration testing.

Step-by-Step Methodology

1. Preparation of Test Specimens:

  • Fabricate polymer plaques containing a known concentration of 2,2'-thiodiethanol bis(3-aminocrotonate).

  • Ensure the plaques have a uniform thickness and a precisely measured surface area.

  • Clean the specimens to remove any surface contaminants before testing.

2. Selection of Food Simulants:

  • Aqueous and Acidic Foods (pH > 5.0): 10% (v/v) ethanol.

  • Acidic Foods (pH < 5.0): 3% (w/v) acetic acid.

  • Alcoholic Foods: 20% or 50% (v/v) ethanol, depending on the alcohol content of the food.

  • Fatty Foods: A fatty food simulant such as corn oil, olive oil, or a synthetic triglyceride mixture (e.g., Miglyol 812).

3. Migration Cell Setup:

  • Utilize a migration cell that allows for single-sided contact of the polymer specimen with the food simulant.

  • The ratio of the food simulant volume to the surface area of the test specimen should be well-defined, typically 10 mL of simulant per square inch of polymer surface.

4. Test Conditions (Time and Temperature):

  • The conditions should simulate the intended use of the food contact material. For long-term storage at room temperature, testing is often conducted at 40°C for 10 days.[16]

  • For materials intended for high-temperature applications, the test temperature should reflect the maximum temperature the material will encounter.

5. Sample Collection:

  • Collect aliquots of the food simulant at predetermined time intervals (e.g., 2, 24, 96, and 240 hours) to determine the migration kinetics.

6. Analytical Method Validation:

  • Develop and validate a sensitive and specific analytical method for the quantification of 2,2'-thiodiethanol bis(3-aminocrotonate) in the chosen food simulants. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC-MS) are commonly used techniques.[17][18][19][20][21][22]

  • The validation should include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

analytical_workflow start Simulant Aliquot prep Sample Preparation (e.g., liquid-liquid extraction, solid-phase extraction) start->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data_processing Data Processing and Quantification analysis->data_processing result Migration Level (µg/in² or mg/kg) data_processing->result

Caption: Analytical workflow for migrant quantification.

7. Data Analysis and Reporting:

  • Calculate the concentration of 2,2'-thiodiethanol bis(3-aminocrotonate) in each aliquot.

  • Plot the migration as a function of time to determine the migration rate and the equilibrium migration level.

  • Express the final migration results in appropriate units, such as micrograms per square inch (µg/in²) of the polymer surface or milligrams per kilogram (mg/kg) of the food simulant.

Conclusion

Validating the migration limits of 2,2'-thiodiethanol bis(3-aminocrotonate) for food contact applications in the U.S. requires a thorough understanding of the FDA's FCN process. While a specific migration limit is not publicly defined, a robust data package including comprehensive migration studies and toxicological assessments is necessary to establish its safety. By following a scientifically sound experimental protocol and considering the use of safer, alternative heat stabilizers, manufacturers can confidently navigate the regulatory requirements and ensure the safety of their food contact materials.

References

  • Kanademy. (2023, August 23).
  • The Shift to Non-Toxic Heat Stabilizers in Food Contact Applic
  • U.S. Food and Drug Administration. (2018, September 20).
  • Asawakosinchai, A., Jubsilp, C., & Rimdusit, S. (2017). Organic Heat Stabilizers for Polyvinyl Chloride (PVC): A Synergistic Behavior of Eugenol and Uracil Derivative.
  • Sabaa, M., & Mohamed, R. (n.d.). Organic thermal stabilizers for rigid poly(vinyl chloride). Part XIII: Eugenol (4-allyl-2-methoxy-phenol).
  • Request PDF. (n.d.). Organic Heat Stabilizers for Polyvinyl Chloride (PVC): A Synergistic Behavior of Eugenol and Uracil Derivative.
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  • ComplianceGate. (2023, July 27).
  • EuPIA. (n.d.).
  • Lorenzo, M., et al. (2025, June 25). Identification of Potential Migrants in Food Contact Materials Labeled as Bio-Based and/or Biodegradable by GC-MS. MDPI.
  • EuPIA. (n.d.).
  • PENTA. (2023, September 11).
  • Tentamus. (n.d.). Migration testing | Product safety of packaging.
  • Fisher Scientific. (n.d.).
  • Vidal, L., et al. (2021, December 16). Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS. MDPI.
  • HQTS. (2024, July 29).
  • Canellas, E., et al. (2018, July 21). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. PMC.
  • ECA Academy. (2015, July 30).
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Ethanol, 2,2'-iminobis-: Human health tier III assessment.
  • Spectrum Chemical. (2017, March 21).
  • Fisher Scientific. (n.d.).
  • European Commission. (n.d.).
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Eurofins India. (2025, November 4).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Nimbasia. (2026, March 6). Calcium-Zinc vs Lead Stabilizers in PVC: Key Differences and Benefits.
  • The Good Scents Company. (n.d.). 6-amino-1,3-dimethyl uracil, 6642-31-5.
  • Koutelidakis, A. E., et al. (2024, January 28).
  • Food Packaging Forum. (2020, June 15). EFSA prioritizes substances for setting SMLs.
  • Tokyo Chemical Industry. (2025, May 26).
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  • GPC Gateway. (2026, March 18). News - EU Updates Plastics Food Contact Materials Regulation with Six New Substances Added to Positive List.
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  • U.S. Food and Drug Administration. (2024, July 24).
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2003, March 13). FULL PUBLIC REPORT 1,3-dimethyl-4-aminouracil.
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Sources

Validation

A Comparative Guide to the Environmental Toxicity of 2,2'-thiodiethanol bis(3-aminocrotonate) vs. Heavy Metal Stabilizers in PVC Formulations

An Objective Comparison for Researchers and Formulation Scientists As the global demand for sustainable materials intensifies, the additives used in polymer production are under increasing scrutiny. For decades, heavy me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Researchers and Formulation Scientists

As the global demand for sustainable materials intensifies, the additives used in polymer production are under increasing scrutiny. For decades, heavy metal-based stabilizers were the cornerstone of Polyvinyl Chloride (PVC) processing, prized for their cost-effectiveness and high efficiency in preventing thermal degradation. However, the significant environmental and health risks associated with lead, cadmium, and certain organotin compounds have necessitated a paradigm shift towards safer alternatives.[1] This guide provides a detailed, evidence-based comparison between traditional heavy metal stabilizers and a representative organo-based alternative, 2,2'-thiodiethanol bis(3-aminocrotonate), focusing on the critical aspect of environmental toxicity.

The Role and Mechanism of PVC Stabilizers

PVC is inherently unstable at the high temperatures required for processing, where it undergoes autocatalytic dehydrochlorination. This reaction releases hydrogen chloride (HCl), which further accelerates the degradation, leading to discoloration and a severe decline in mechanical properties. Heat stabilizers are essential additives that interrupt this degradation cycle.

  • Heavy Metal Stabilizers (Lead, Cadmium, Tin): These compounds, typically metal salts or soaps, function primarily by scavenging the released HCl. For example, lead stabilizers react with HCl to form lead chloride (PbCl2), a stable salt. They are highly effective but introduce persistent and toxic heavy metals into the product lifecycle.[2]

  • 2,2'-thiodiethanol bis(3-aminocrotonate): As an organic-based stabilizer (OBS), this compound operates through a different mechanism. While it also plays a role in neutralizing HCl, its primary function often involves substituting the labile chlorine atoms on the PVC polymer chain with more stable groups, thereby preventing the initiation of the degradation cascade.[3][4] This "heavy metal-free" approach is central to its improved environmental profile.[5]

Comparative Analysis of Environmental Fate and Toxicity

The most significant divergence between these stabilizer classes lies in their environmental impact upon leaching from the final product or during end-of-life disposal.

The primary environmental drawback of this class is the inherent toxicity and persistence of the metals themselves.

  • Lead (Pb) Stabilizers: Lead is a potent neurotoxin with no safe level of exposure.[6] Its use in PVC has been largely phased out in many regions due to severe health and environmental concerns.[1][5][7] Lead that leaches from PVC products can accumulate in soil and water, entering the food chain and posing a significant risk of bioaccumulation.[7][8][9]

  • Cadmium (Cd) Stabilizers: Cadmium is classified as a probable human carcinogen and is highly toxic to aquatic life, even at low concentrations.[10][11] It is highly persistent in the environment and can bioaccumulate in aquatic organisms and agricultural crops, posing a direct threat to both ecosystem and human health.[10][12] Its use has been dramatically restricted globally.[5]

  • Organotin Stabilizers: This is a diverse group with varying toxicity profiles. Dibutyltin (DBT) compounds are used as PVC stabilizers, while the more infamous Tributyltin (TBT) was used as a biocide in anti-fouling paints.[13][14] TBT is extremely toxic to marine life, causing severe effects on aquatic invertebrates at concentrations in the nanogram-per-liter range.[15][16] While the organotins used as stabilizers are generally less toxic than TBT, concerns remain about their environmental persistence and potential for endocrine disruption.[13][17]

This organic-based stabilizer is designed to mitigate the core hazards of heavy metals. Its environmental profile is primarily understood through its chemical structure and available ecotoxicity data.

  • Aquatic Toxicity: According to aggregated GHS information from notifications to the ECHA C&L Inventory, 2,2'-thiodiethanol bis(3-aminocrotonate) is classified as H411: Toxic to aquatic life with long lasting effects .[18] This indicates that while it avoids the specific hazards of heavy metal bioaccumulation, it is not inert and its release into aquatic environments is a concern that must be managed.

  • Bioaccumulation and Persistence: The parent compound, 2,2'-thiodiethanol (also known as thiodiglycol), provides insight into the likely behavior of its derivatives. Safety data for 2,2'-thiodiethanol indicates that bioaccumulation is unlikely, with a low octanol-water partition coefficient (log Pow) of -0.75.[19] It is also not considered to be persistent, bioaccumulative, and toxic (PBT).[19] This suggests that the crotonate derivative is less likely to biomagnify in the food chain compared to heavy metals.

Quantitative Data Summary

The following table summarizes the key environmental toxicity characteristics of the stabilizer classes.

FeatureLead (Pb) StabilizersCadmium (Cd) StabilizersOrganotin (TBT/DBT) Stabilizers2,2'-thiodiethanol bis(3-aminocrotonate)
Primary Hazard Neurotoxicity, High Persistence[6]Carcinogenicity, High Aquatic Toxicity[10][11]Extreme Aquatic Toxicity (TBT), Endocrine Disruption[15][17]Aquatic Toxicity[18]
Bioaccumulation High potential in soil and aquatic life[7][8]High potential in aquatic organisms and plants[10][12]High propensity to accumulate in organisms[15]Bioaccumulation is unlikely (inferred from parent compound)[19]
Persistence Highly persistent in the environment[7]Highly persistent in the environment[10]Slow degradation in sediment and water[13]Not considered persistent (inferred from parent compound)[19]
GHS Aquatic Hazard Varies by compound, but generally classified as hazardousVaries by compound, but generally classified as very toxicVaries by compound, TBT is extremely toxicH411: Toxic to aquatic life with long lasting effects[18]
Regulatory Status Phased out or heavily restricted in most regions[5][20]Phased out or heavily restricted globally[5]Use is restricted, especially TBT[13]Generally accepted as a safer alternative to heavy metals
Experimental Workflow for Comparative Toxicity Assessment

To objectively compare the environmental impact of different stabilizers, a standardized testing workflow is essential. The following protocol outlines a common approach for assessing acute aquatic toxicity.

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Objective: To quantify and compare the acute toxicity of a leached stabilizer to an aquatic vertebrate.

Methodology:

  • Preparation of Test Substance: A leachate is prepared from PVC samples containing the respective stabilizers (e.g., lead stearate vs. 2,2'-thiodiethanol bis(3-aminocrotonate)) under simulated environmental conditions (e.g., acidic rain simulation) to mimic environmental release.

  • Test Organisms: A standard species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected. Fish are acclimatized to laboratory conditions.

  • Exposure: Groups of fish (e.g., 10 fish per group) are exposed to a range of concentrations of the prepared leachate in test chambers. A control group is exposed only to clean water.

  • Test Conditions: The test is conducted for 96 hours under controlled conditions (e.g., 20-24°C, 16-hour light/8-hour dark cycle, adequate dissolved oxygen).

  • Observation: Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration-response data is statistically analyzed (e.g., using probit analysis) to calculate the LC50 value and its 95% confidence limits. A lower LC50 value indicates higher toxicity.

Caption: Workflow for comparative aquatic toxicity testing of PVC stabilizer leachates.

Environmental Release and Impact Pathways

The fundamental difference in environmental risk is rooted in the ultimate fate of the stabilizer components once they are released from the PVC matrix.

EnvironmentalPathways cluster_Source Source: PVC Product End-of-Life cluster_HeavyMetals Heavy Metal Stabilizer Pathway cluster_Organic Organic Stabilizer Pathway PVC PVC with Stabilizer Leachate_HM Leaching of Pb, Cd, Sn PVC->Leachate_HM Weathering/ Disposal Leachate_Org Leaching of Organic Molecules PVC->Leachate_Org Weathering/ Disposal Bioaccumulation Bioaccumulation in Soil & Sediments Leachate_HM->Bioaccumulation FoodChain Entry into Food Chain Bioaccumulation->FoodChain EcosystemToxicity Long-term Ecosystem Toxicity FoodChain->EcosystemToxicity Biodegradation Potential for Biodegradation Leachate_Org->Biodegradation AquaticTox Acute Aquatic Toxicity Leachate_Org->AquaticTox

Caption: Contrasting environmental fate pathways of heavy metal vs. organic stabilizers.

Conclusion

The evidence overwhelmingly supports the transition away from heavy metal-based PVC stabilizers. Lead and cadmium stabilizers present severe, long-term environmental risks due to their toxicity, persistence, and high potential for bioaccumulation.[7][10] While some organotin stabilizers offer better performance, the high toxicity of certain compounds within this class remains a significant concern.[15]

In contrast, organic-based stabilizers like 2,2'-thiodiethanol bis(3-aminocrotonate) represent a significant advancement in environmental safety. By eliminating heavy metals, they circumvent the primary hazards of persistence and bioaccumulation that have driven regulatory action.[21][22] However, it is crucial for researchers and developers to recognize that "heavy metal-free" does not mean environmentally inert. As the GHS classification indicates, these organic alternatives can still be toxic to aquatic life and require responsible management throughout the product lifecycle.[18] The future of PVC formulation lies in a holistic approach, balancing performance and cost with a thorough understanding and mitigation of environmental toxicity.

References

  • Ravikiran Chemicals. Non-Toxic Calcium Zinc Stabilizer.
  • Nimbasia. (2026, March 6). Calcium-Zinc vs Lead Stabilizers in PVC: Key Differences and Benefits.
  • Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review.
  • Rewa Additives. Sustainability & Eco-Friendly Stabilizers in PVC Pipe Manufacturing.
  • Vinyl Council of Australia. PVC Stabilisers for Resilience.
  • Goldstab Organics Pvt. Ltd. Why use lead-free PVC stabilizers.
  • Benchchem. A Comparative Analysis of Barium-Cadmium and Lead-Based PVC Stabilizers.
  • Lee, B. T., et al. (2019). Assessment of the stabilization of heavy metal contaminants in soils using chemical leaching and an earthworm bioassay. PubMed.
  • TLD Vietnam. (2025, February 27). Long-Term Impact Of Lead Stabilizers In PVC Products.
  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Cadmium and compounds.
  • Chen, X., et al. (2024, January 19). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology.
  • Organotin Compounds in Marine Sediments.
  • ChemBroad. (2024, January 19). Lead Stabilizer in PVC: Understanding Its Role.
  • Faith Industries Ltd. (2024, September 25). Understanding Lead Stabilizers: A Comprehensive Guide.
  • Wrangell.
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  • Environmental Toxic Substances -Neurotoxicity of Organotin Compounds-. J-Stage.
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  • Jariyasakoolroj, P., et al. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. PMC.
  • Rehman, K., et al. The Effects of Cadmium Toxicity. PMC - NIH.
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  • Environmental cadmium exposure, adverse effects and preventive measures in Japan | Request PDF.
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Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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